1-(6-Bromopyrazin-2-YL)pyrrolidin-2-one
Description
1-(6-Bromopyrazin-2-YL)pyrrolidin-2-one (CAS: 1027511-95-0) is a heterocyclic compound comprising a pyrrolidin-2-one (cyclic amide) scaffold linked to a 6-bromopyrazine moiety. Its molecular formula is C₉H₉BrN₃O, with a molecular weight of 241.085 g/mol and a polar surface area (PSA) of 33.2 Ų . Pyrrolidin-2-one derivatives are widely explored in medicinal chemistry due to their conformational rigidity and hydrogen-bonding capacity, which can improve target binding .
Properties
Molecular Formula |
C8H8BrN3O |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
1-(6-bromopyrazin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H8BrN3O/c9-6-4-10-5-7(11-6)12-3-1-2-8(12)13/h4-5H,1-3H2 |
InChI Key |
KWGNJYLBJIUVFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=N2)Br |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Research
1-(6-Bromopyrazin-2-YL)pyrrolidin-2-one has been identified as a significant structural analog in the development of new therapeutic agents. Its derivatives have shown potential as:
- Antimycobacterial Agents : Compounds related to this structure have been studied for their efficacy against Mycobacterium tuberculosis, with some exhibiting potent inhibitory activity against mycobacterial ATP synthase, crucial for bacterial energy metabolism . The structure–activity relationship studies have revealed that specific substitutions can enhance the activity of these compounds, making them promising candidates for tuberculosis treatment.
- Cancer Treatment : The compound has been linked to the inhibition of fibroblast growth factor receptors (FGFRs), which are often overexpressed in various malignancies. Research indicates that modifications to the pyrrolidinone scaffold can yield selective FGFR inhibitors, providing a new chemotype for cancer therapy .
Biological Evaluation
The biological evaluation of 1-(6-Bromopyrazin-2-YL)pyrrolidin-2-one and its derivatives has demonstrated various pharmacological activities:
- Antibacterial and Antioxidant Properties : Studies have shown that similar pyrazole derivatives possess significant antibacterial and antioxidant activities. These properties are attributed to their ability to interact with biological targets, leading to cellular protective effects .
- Inhibition of Kinases : Recent findings suggest that pyrazolo[1,5-a]pyrimidines, including those derived from 1-(6-Bromopyrazin-2-YL)pyrrolidin-2-one, can selectively inhibit casein kinase 2 (CK2), an important target in cancer biology. This inhibition is associated with reduced cell proliferation and angiogenesis, indicating potential therapeutic applications in oncology .
Data Table: Summary of Applications
Case Studies
Several case studies highlight the effectiveness of compounds derived from 1-(6-Bromopyrazin-2-YL)pyrrolidin-2-one:
- Study on Antimycobacterial Activity : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their activity against M. tuberculosis. The most effective compounds showed low MIC values, indicating strong inhibitory effects on bacterial growth .
- FGFR Inhibitors Development : Research focused on optimizing a hit compound led to the discovery of novel FGFR inhibitors with improved potency and selectivity. These findings emphasize the importance of structural modifications in enhancing therapeutic efficacy against cancers associated with FGFR signaling pathways .
- CK2 Inhibition Study : A recent study optimized pyrazolo[1,5-a]pyrimidines to enhance their selectivity as CK2 inhibitors. The optimized compounds demonstrated significant anti-proliferative effects across multiple cancer cell lines, showcasing their potential as targeted cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyrazine/Pyridine Derivatives
1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one (CAS: 720692-53-5)
- Structure : Chlorine at the 3-position of pyrazine.
- Molecular Weight : 198.62 g/mol.
- Key Differences : Chlorine’s lower electronegativity and smaller atomic radius compared to bromine reduce steric hindrance and alter reactivity in substitution reactions. This compound may exhibit slower kinetics in cross-coupling reactions compared to its brominated analog .
1-(6-Bromopyridin-2-yl)pyrrolidin-2-one (CAS: 1027511-95-0)
- Structure : Bromine at the 6-position of pyridine (vs. pyrazine).
- Molecular Weight : 241.09 g/mol.
- Key Differences : Pyridine’s aromaticity and basicity contrast with pyrazine’s electron-deficient nature. Pyridine derivatives are more common in kinase inhibitors, while pyrazine analogs are explored in antitubercular agents .
Aryl-Substituted Pyrrolidin-2-one Derivatives
1-(4-Chlorophenyl)pyrrolidin-2-one (CAS: N/A)
- Structure : Chlorophenyl group instead of pyrazine.
- Molecular Weight : 195.65 g/mol.
- Key Differences : The phenyl ring’s electron-rich nature reduces electrophilicity, limiting utility in metal-catalyzed reactions. However, aryl groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeting drugs .
1-(2-Aminophenyl)pyrrolidin-2-one (CAS: 14453-65-7)
- Structure: Amino group at the 2-position of phenyl.
- Molecular Weight : 176.22 g/mol.
Pharmacologically Active Analogs
EP-47: 1-(3-(4-(o-Tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one
- Structure : Arylpiperazine-propyl chain attached to pyrrolidin-2-one.
- Pharmacology: High affinity for α₁-adrenoceptors (Kᵢ = 95.5 ± 8.9 nM) and moderate α₂-adrenoceptor binding (Kᵢ = 511.6 ± 34.8 nM). Demonstrates antihypertensive and antiarrhythmic activity in vivo .
- Key Differences : The piperazine fragment introduces basicity and flexibility, enabling interactions with G-protein-coupled receptors absent in the bromopyrazine analog.
Compound 10b: 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one
Structural and Pharmacological Data Table
Substituent Effects on Bioactivity
- Halogen Position : Bromine at the 6-position on pyrazine (target compound) increases electrophilicity compared to 3-Cl analogs, favoring nucleophilic aromatic substitution .
- Arylpiperazine vs. Pyrazine: Piperazine derivatives (e.g., EP-47) show stronger adrenoceptor binding due to conformational flexibility and basic nitrogen atoms, whereas bromopyrazine analogs may prioritize kinase or enzyme inhibition .
- Amino/Phenyl Groups: Amino substituents improve solubility (e.g., 1-(2-aminophenyl)pyrrolidin-2-one), while halogenated aryl groups enhance lipophilicity and metabolic stability .
Q & A
Q. What synthetic methodologies are commonly employed for 1-(6-bromopyrazin-2-yl)pyrrolidin-2-one, and how do reaction conditions affect yield?
The synthesis typically involves coupling a pyrrolidin-2-one core with a halogenated pyrazine derivative. For example, nucleophilic aromatic substitution between 2-pyrrolidinone and 6-bromopyrazine can be optimized using polar aprotic solvents (e.g., DMF) and bases like potassium carbonate at elevated temperatures (150°C) . Catalytic approaches, such as iodine-mediated domino reactions (e.g., for analogous pyrrolidinone derivatives), may improve efficiency, though yields can vary (59–85%) depending on halogen reactivity and steric effects . Post-reaction purification often involves extraction (ethyl acetate), drying (MgSO₄), and column chromatography.
Q. How is X-ray crystallography applied to confirm the molecular structure of 1-(6-bromopyrazin-2-yl)pyrrolidin-2-one?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using SHELX programs (e.g., SHELXL for refinement), researchers can resolve bond lengths, angles, and torsional conformations. For example, the bromine atom’s electron density and the pyrazine-pyrrolidinone dihedral angle provide critical validation . High-resolution data (e.g., <1.0 Å) minimizes errors, while twinned data may require SHELXE for phasing .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., pyrazine C-Br at ~150 ppm in ¹³C). Coupling constants in ¹H NMR reveal rotational barriers in the pyrrolidinone ring .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₈H₈BrN₃O: theoretical 257.98 g/mol).
- IR : Stretching frequencies (e.g., C=O at ~1680 cm⁻¹) validate the lactam moiety .
Advanced Research Questions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
